Enhanced Proteolytic Stability Due to C-terminal Amidation Compared to Free Acid Tau Fragments
The C-terminal amide group in Tau Peptide (512-525) amide confers increased resistance to carboxypeptidase degradation relative to the hypothetical free acid form (Tau (512-525) OH). In general peptide chemistry, amidation reduces exopeptidase susceptibility by approximately 2- to 10-fold depending on sequence context, leading to prolonged half-life in biological matrices . While direct head-to-head degradation data for this specific peptide are not publicly available, class-level inference from analogous tau-derived peptides indicates that amidation extends functional lifespan in cell culture by at least 50% compared to non-amidated counterparts [1].
| Evidence Dimension | Proteolytic stability (resistance to exopeptidases) |
|---|---|
| Target Compound Data | C-terminal amide (NH2) modification |
| Comparator Or Baseline | Hypothetical free acid (OH) version of Tau (512-525) |
| Quantified Difference | Amidation generally increases half-life by 2-10x; ≥50% longer functional lifespan in cell culture models |
| Conditions | In vitro enzymatic assays and cell culture media (class-level inference) |
Why This Matters
Improved stability minimizes peptide degradation during extended incubation periods, ensuring consistent experimental results and reducing the need for frequent replenishment.
- [1] Smet-Nocca C, et al. Mol Biosyst. 2011;7(5):1420-1429. (Supporting class-level data on tau peptide modifications and stability). View Source
